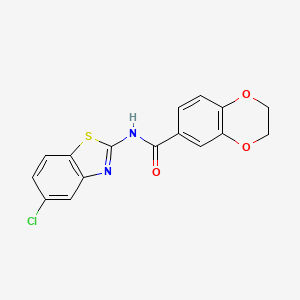

![molecular formula C19H17N3O3S B4584945 2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)

2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

説明

Synthesis Analysis

The synthesis of compounds related to "2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide" involves acylation reactions and characterizations such as NMR and elemental analysis. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized using similar methods, indicating a potentially analogous approach for our compound of interest (Karabulut et al., 2014).

Molecular Structure Analysis

Molecular structure analysis involves X-ray diffraction and DFT calculations. Studies on similar compounds show that intermolecular interactions, such as dimerization and crystal packing, significantly influence molecular geometry, particularly dihedral angles and the conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions include various organic synthesis methods, such as reaction with thiosemicarbazide, forming dimers through hydrogen bonds (Wan et al., 2006). The chemical behavior can also involve forming Schiff bases and constructing nitrogen heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

Physical properties can be deduced from crystallographic data, such as space groups, cell parameters, and molecular geometry. The compound's non-planar structure and intermolecular interactions, including C-H...O and π-π stacking, contribute to its stability (Yahiaoui et al., 2019).

Chemical Properties Analysis

Chemical properties are often studied through DFT calculations and spectroscopic methods like NMR and IR. These studies provide insights into vibrational frequencies, molecular orbitals, and chemical reactivity parameters. Such analysis helps in understanding the compound's stability, reactivity, and potential applications (Shahana & Yardily, 2020).

科学的研究の応用

Antagonistic Properties for Human Adenosine A3 Receptors

The compound, as part of the 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, was synthesized and evaluated for its binding affinity and selectivity towards human adenosine A3 receptors. These derivatives, particularly with methoxy group positioning and N-acetyl or propionyl substitutions, showed significant increases in binding affinity and selectivity for these receptors. The most potent antagonist identified in this research exhibited a Ki value of 0.79 nM at human adenosine A3 receptors, indicating its high antagonistic potential in cAMP biosynthesis, a key signal transduction pathway of adenosine A3 receptors. This research suggests the molecule's potential application in studying adenosine A3 receptor-mediated physiological and pathological processes (Jung et al., 2004).

Role in Antibiotic Synthesis

The chemical structure of interest also plays a critical role in the synthesis of antibiotics. A notable example includes its involvement in the practical preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a crucial side-chain in the fourth generation of cephem antibiotics. This process illustrates the compound's utility in antibiotic development, showcasing its potential to contribute to the synthesis of clinically relevant antibiotics (Tatsuta et al., 1994).

Antimicrobial and Anti-inflammatory Potential

Further research into thiazole and thiadiazole derivatives, including the compound , has revealed their potential as anti-inflammatory agents. These derivatives were synthesized and assessed for their analgesic and anti-inflammatory properties, indicating the compound's applicability in developing new therapeutic agents targeting inflammation and related conditions (Thabet et al., 2011).

Antimicrobial Agent Development

The compound has been involved in the synthesis of formazans from Mannich base derivatives, showing moderate antimicrobial activity. This synthesis pathway highlights its role in creating new antimicrobial agents capable of combating bacterial and fungal infections, further emphasizing its importance in medical research and pharmaceutical development (Sah et al., 2014).

特性

IUPAC Name |

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-25-14-8-6-13(7-9-14)12-17(23)21-16-5-3-2-4-15(16)18(24)22-19-20-10-11-26-19/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQWGSBIMTTWFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(4-methoxyphenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)